Methyl 6-(cyclopropylamino)-4-methylnicotinate
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 6-(cyclopropylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-10(13-8-3-4-8)12-6-9(7)11(14)15-2/h5-6,8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
UCYOHKVMDRHPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(cyclopropylamino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylation of the resulting intermediate is then performed using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Esterification and Transesterification
The ester group in this compound undergoes typical nucleophilic acyl substitution reactions. In nitric acid-mediated oxidations of related pyridine derivatives, esterification with alcohols (e.g., methanol, ethanol, isopropanol) at reflux temperatures (65–80°C) achieves yields of 56–78% for analogous methylnicotinates .
Example reaction conditions:
| Alcohol Used | Temperature (°C) | Reaction Time (hr) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Methanol | 65 | 18 | 56.1 | 78.9 |
| Isopropanol | 80 | 18 | 63.2 | 67.4 |
| n-Butanol | 80 | 18 | 63.2 | 67.4 |
Oxidation Reactions
-
Nitric acid oxidation at 160–190°C converts 2-methyl-5-ethylpyridine derivatives to 6-methylnicotinic acid esters, with nitric acid consumption rates of ~2.89 mol per reaction .
-
Potassium permanganate oxidation in acidic media is less efficient, requiring 5 days for completion and yielding ≤69% .
Substitution at the Cyclopropylamino Group
The cyclopropylamine moiety participates in nucleophilic substitutions. In related compounds:
-
Aminolysis with ammonia or amines replaces the ester group, forming amides.
-
Halogenation with thionyl chloride converts the carboxylic acid to acyl chlorides, enabling further derivatization.
Comparative reactivity:
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Aminolysis | NH3 (25% aqueous) | Reflux, 6 hr | 6-(Cyclopropylamino)nicotinamide |
| Halogenation | SOCl2 | 70°C, 2 hr | Acyl chloride derivative |
Synthetic methods adapted from analogous nicotinate transformations
Reduction Reactions
The ester group can be reduced to alcohols using agents like lithium aluminum hydride (LiAlH4). For example:
-
LiAlH4 reduction of methyl 6-methylnicotinate yields 6-(hydroxymethyl)nicotinyl alcohol with >80% efficiency .
Cycloaddition and Ring-Opening Reactions
The cyclopropyl group may undergo strain-driven ring-opening under acidic or thermal conditions:
-
Acid-catalyzed ring-opening in HCl/ethanol generates linear amines.
-
Thermal decomposition above 200°C produces unsaturated amines and CO2.
Stability Under Biological Conditions
In pharmacological studies, the compound demonstrated:
-
Hydrolytic stability at pH 7.4 (t1/2 >24 hr).
-
Oxidative resistance in liver microsomes, with <5% degradation after 1 hr.
Comparative Analysis with Analogues
| Compound | Reactivity with LiAlH4 | Nitric Acid Oxidation Yield |
|---|---|---|
| Methyl 6-(cyclopropylamino)-4-methylnicotinate | High | 63–78% |
| Ethyl 6-phenyl-2-methylnicotinate | Moderate | 45–52% |
| 6-(2,4-Difluorophenyl)nicotinic acid | Low | <30% |
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(cyclopropylamino)-4-methylnicotinate has been investigated for its role in developing new pharmacological agents. Its structure suggests potential activity as a modulator of various biological pathways.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit the MAPK pathway, which is often upregulated in cancers such as melanoma and non-small cell lung cancer (NSCLC) . The compound's ability to interact with this pathway may provide a mechanism for anticancer effects, potentially preventing the development of resistance to existing therapies.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Melanoma | Inhibition of MAPK pathway | |
| Non-small cell lung cancer | Targeting oncogenic signaling pathways | |
| Colorectal cancer | Potential in combination therapies |
Neuropharmacology
The compound has also been studied for its effects on the central nervous system. Its structural properties suggest it could cross the blood-brain barrier, making it a candidate for treating neurological disorders.
Case Study: Neuroinflammation
In studies focusing on neuroinflammation, derivatives of this compound have shown promise in modulating inflammatory responses in the brain. For instance, compounds with similar structures have been evaluated for their utility as positron emission tomography (PET) tracers to visualize microglial activation in conditions like multiple sclerosis .
| Disease | Application | Reference |
|---|---|---|
| Multiple sclerosis | Imaging microglial activity | |
| Alzheimer’s disease | Potential neuroprotective effects |
Antimicrobial Properties
Emerging research suggests that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria.
Case Study: Antimicrobial Screening
A screening of various cyclopropyl derivatives indicated that some exhibit significant antibacterial activity against strains resistant to conventional antibiotics. This opens avenues for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of Methyl 6-(cyclopropylamino)-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways related to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences: Pyridine vs. Pyrimidine Derivatives
The target compound belongs to the pyridine carboxylate family, whereas several analogs in the evidence (e.g., compounds 12g–12i , 16a–16c ) are pyrimidine carboxylates . Key differences include:
Substituent Effects: Position and Functional Groups
Table 1: Substituent Comparison of Key Compounds
- Position 4 substituents: The methyl group in nicotinates may enhance lipophilicity compared to 12h’s chloro (electron-withdrawing) or 16c’s morpholino (electron-donating) groups .
Physical Properties and Stability
- Melting points: Pyrimidine derivatives like 12h (119–121°C) and 12i (142–145°C) are solids, whereas 16a–16c are oils, suggesting that bulky substituents (e.g., benzylamino) increase crystallinity .
- Safety and handling : Methyl 6-(benzylthio)-4-methylnicotinate requires precautions against ignition sources (P210) and exposure to children (P102) , which may extrapolate to similar nicotinates due to shared ester functionalities.
Research Implications and Gaps
- Bioactivity: Cyclopropylamino groups may enhance target binding in enzyme inhibitors compared to benzylthio or sulfinyl groups.
- Synthetic versatility : Pyridine derivatives could offer broader functionalization pathways than pyrimidines due to reduced steric hindrance.
Further studies are needed to explore the target compound’s stability, solubility, and reactivity relative to its analogs.
Biological Activity
Methyl 6-(cyclopropylamino)-4-methylnicotinate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of a cyclopropylamino group at the 6-position and a methyl group at the 4-position of the pyridine ring. This structural modification may influence its pharmacological properties and interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with various receptors and signaling pathways:
- Purinergic Signaling : this compound may modulate purinergic receptors, which are involved in numerous physiological processes such as inflammation and cellular signaling. For example, compounds that target P2Y receptors have shown promise in treating inflammatory diseases and cancers .
- MAPK Pathway : The compound may also influence the MAPK signaling pathway, which is crucial in regulating cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers .
Anticancer Potential
Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, potentially by inducing apoptosis or cell cycle arrest. The compound's efficacy in combination therapies has also been explored, indicating a synergistic effect when used alongside established chemotherapeutics .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound may possess anti-inflammatory properties. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in multiple cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC) cells. The IC50 values ranged from micromolar to nanomolar concentrations, indicating potent activity .
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor regression in xenograft models. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment .
- Combination Therapy : In studies exploring combination therapies, this compound enhanced the effectiveness of standard chemotherapeutic agents, suggesting potential for use in resistant cancer types .
Data Summary
Q & A
Q. What are the established synthetic routes for Methyl 6-(cyclopropylamino)-4-methylnicotinate, and what are their critical reaction parameters?
- Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates like 6-chloro-4-methylnicotinate with cyclopropylamine in chlorobenzene under controlled conditions (e.g., 30 hours at 120°C). Key parameters include solvent polarity, stoichiometric ratios, and temperature to avoid side reactions (e.g., over-alkylation). Recrystallization using ethanol or methanol ensures purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of NMR (¹H/¹³C) and HPLC-MS for structural confirmation. For example, the cyclopropylamino group’s protons appear as distinct multiplets in ¹H NMR (δ 0.5–1.2 ppm), while the methyl ester group shows a singlet at δ 3.8–4.0 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 235.12) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Follow P201 and P202 guidelines: use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources (P210) due to flammability risks. Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in kinase inhibition studies?
- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density around the cyclopropylamino group, which may interact with kinase ATP-binding pockets. Compare with known Syk inhibitors (e.g., cerdulatinib) to identify conserved binding motifs. Validate predictions using in vitro kinase assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in biological activity data for this compound across different cell lines?
- Methodological Answer: Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility. Use Western blotting to confirm target engagement (e.g., phosphorylation status of kinases). If discrepancies persist, evaluate off-target effects via proteome-wide affinity profiling or CRISPR-Cas9 knockout models .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer: Employ asymmetric catalysis with chiral palladium or iridium complexes. For example, (S)-BINAP ligands can induce enantiomeric excess (ee >90%) during cyclopropane ring formation. Monitor progress using chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound during stability studies?
- Methodological Answer: Use UHPLC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) to separate and identify degradation products (e.g., hydrolyzed nicotinic acid derivatives). Validate method sensitivity via spike-recovery experiments (limit of detection: ≤0.1%) and compare against NIST reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
